ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate
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Overview
Description
The compound with the identifier “ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary information held by the manufacturers or researchers who developed the compound. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate include other chemical entities with comparable structures and properties. Examples include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with those of similar compounds.
Properties
IUPAC Name |
ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHUHVZIDBHFMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N=CN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=O)N=CN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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